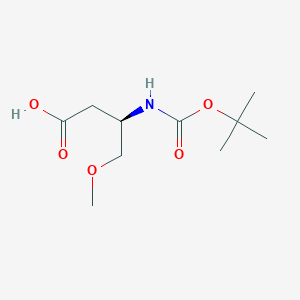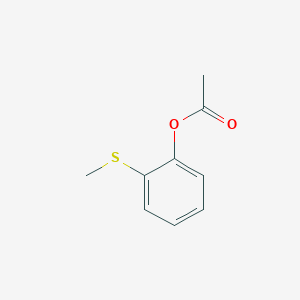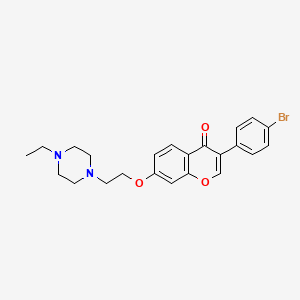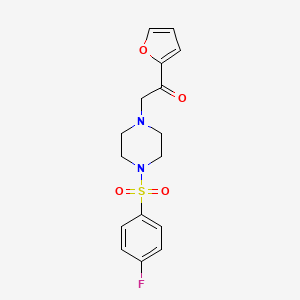
N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride" is a chemical entity that has been explored in various research contexts. It is related to a family of compounds that have been synthesized and studied for their potential applications in different fields, including medicinal chemistry and coordination chemistry. The compound is characterized by the presence of a pyridinyl group attached to a hydroxylamine, which can participate in various chemical reactions and form complexes with metals .
Synthesis Analysis
The synthesis of related N-(pyridin-2-yl)hydroxylamine compounds has been reported using different methodologies. For instance, a new synthetic route to the active core of N-alkyl-N-(pyridin-2-yl)hydroxylamine structures was developed using palladium-catalyzed Buchwald-Hartwig amination reactions of N-alkyl-O-(4-methoxybenzyl)hydroxylamines with 2-halo-pyridines . Another efficient two-step synthesis of O-(2,4-dinitrophenyl)hydroxylamine was described, which was used in an N-amination/benzoylation procedure involving various substituted pyridines . These methods highlight the versatility and reactivity of the hydroxylamine group when combined with pyridine derivatives.
Molecular Structure Analysis
The molecular structure of compounds containing the N-(pyridin-2-ylmethyl)hydroxylamine moiety can vary significantly depending on the substituents and the reaction conditions. For example, two Zn(II) mononuclear coordination compounds were synthesized with pyridinedicarboxylate and auxiliary N-(pyridin-4-ylmethylidene)hydroxylamine ligands, showcasing different coordination geometries around the zinc center . The structural variations in these compounds demonstrate the ability of the N-(pyridin-2-ylmethyl)hydroxylamine group to adapt to various coordination environments.
Chemical Reactions Analysis
The N-(pyridin-2-ylmethyl)hydroxylamine group can participate in a range of chemical reactions. It has been used in the synthesis of heterocyclic antibacterial compounds through nitroso Diels-Alder and ene chemistry . Additionally, reactions with hydroxylamine hydrochloride have led to new cyclization products, such as the formation of N-[2-([1,2,4]oxadiazol-5-yl)thieno[2,3-b]pyridin-3-yl]formamide oximes . These reactions highlight the reactivity of the hydroxylamine group and its utility in constructing complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(pyridin-2-ylmethyl)hydroxylamine derivatives can be influenced by the nature of the substituents and the molecular framework. For instance, the presence of the hydroxylamine group can impact the solubility and stability of the compounds. The coordination compounds mentioned earlier exhibit different aggregation modes and binding motifs, which can affect their solubility and reactivity . The dynamic behavior of these compounds in solution, as observed in some rare-earth metal complexes with the N,N-bis(2-{pyrid-2-yl}ethyl)hydroxylaminato ligand, also reflects their chemical properties .
Aplicaciones Científicas De Investigación
Antibacterial Agent Development
N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride has been studied for its potential in developing new antibacterial agents. A study highlighted the synthesis and structure-activity relationships of a family of heterocyclic antibacterial compounds based on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds. These compounds showed potent antibacterial activity against various Gram-positive bacteria, including antibiotic-resistant strains (Wencewicz et al., 2011).
Synthesis of Substituted Pyridines
Research has also focused on the synthesis of substituted pyridines using hydroxylamine. One study presented an efficient method for creating polysubstituted N-benzoyliminopyridinium ylides, potentially useful in various chemical applications (Legault & Charette, 2003). Another study developed a new approach for synthesizing a range of substituted pyridines, which are common in many biologically active compounds (Hilf et al., 2016).
Polymerization Processes
The compound has been used in improving the control of polymerization processes. A study demonstrated the use of solvents like pyridine in the polymerization of isoprene mediated by specific alkoxyamines, resulting in increased rate and control of the polymerization (Harrisson et al., 2012).
Metal Ion Complex Synthesis
N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride is involved in the synthesis of metal ion complexes. For instance, it played a role in synthesizing complexes with divalent and trivalent metal ions, which showed various biological activities (Karim et al., 2005).
Chemosensor Development
It has also been used in creating chemosensors. A fluorescent sensor incorporating this compound was synthesized, showing selectivity and sensitivity in detecting Zn(2+) ions (Li et al., 2014).
Other Chemical Reactions
Additionally, the compound participates in various chemical reactions, such as the formation of pyridine-1-oxides and isoxazolines from certain pyrylium salts (Uncuţa et al., 1998), and controlling the site of lithiation in certain pyridine derivatives (Smith et al., 2013).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, as well as actions to take in case of exposure .
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)hydroxylamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c9-8-5-6-3-1-2-4-7-6;;/h1-4,8-9H,5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOPXOAZPMDASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3010517.png)

![Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3010520.png)



![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B3010532.png)

![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)
![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B3010537.png)